molecular formula C12H16N2O2 B104786 1-Cbz-Piperazine CAS No. 31166-44-6

1-Cbz-Piperazine

Cat. No.: B104786
CAS No.: 31166-44-6
M. Wt: 220.27 g/mol
InChI Key: CTOUWUYDDUSBQE-UHFFFAOYSA-N
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Description

1-Cbz-Piperazine (benzyl piperazine-1-carboxylate, CAS 31166-44-6) is a carbobenzyloxy (Cbz)-protected piperazine derivative with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . The Cbz group serves as a protective moiety for the secondary amine of piperazine, enabling selective deprotection (e.g., via hydrogenolysis) during synthetic workflows. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of N-heterocyclic scaffolds for drug discovery . Key physicochemical properties include a boiling point of 161°C, a density of 1.15 g/cm³ at 20°C, and high purity (>95% by GC/titration) .

Preparation Methods

Classical Synthesis via Benzyl Chloroformate Protection

The most widely documented method for synthesizing 1-Cbz-Piperazine involves the reaction of piperazine with benzyl chloroformate (Cbz-Cl) under basic conditions. This approach leverages the nucleophilic nature of piperazine’s secondary amine, which reacts selectively with Cbz-Cl to form the carbamate-protected derivative .

Reaction Conditions and Optimization

The reaction is typically conducted in a two-phase system:

  • Solvent : Dichloromethane (DCM) or toluene are preferred for their ability to dissolve both piperazine and Cbz-Cl while facilitating easy separation of aqueous and organic layers .

  • Base : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is used to neutralize HCl generated during the reaction, driving the equilibrium toward product formation .

  • Temperature : Room temperature (20–25°C) is optimal to avoid side reactions such as overprotection or decomposition .

Example Protocol

  • Piperazine (1.0 equiv) is suspended in DCM (10 mL/g piperazine).

  • Aqueous Na₂CO₃ (2.0 equiv in H₂O) is added under vigorous stirring.

  • Cbz-Cl (1.1 equiv) is introduced dropwise over 30 minutes.

  • The mixture is stirred for 12 hours, after which the organic layer is separated, washed with brine, and concentrated.

  • The crude product is purified via recrystallization (hexane/ethyl acetate) or column chromatography (SiO₂, ethyl acetate/hexane gradient) .

Yield : 75–85% (lab scale); 70–78% (industrial scale) .

Alternative Protecting Reagents: Z-OSu and Scalable Modifications

To circumvent the handling challenges of Cbz-Cl (e.g., toxicity, moisture sensitivity), benzyloxycarbonyl succinimide (Z-OSu) has been adopted as a milder alternative. This method is particularly advantageous for large-scale synthesis due to its improved safety profile .

Z-OSu-Mediated Protection

  • Mechanism : Z-OSu reacts with piperazine via nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct.

  • Conditions :

    • Solvent : Acetone or THF.

    • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Temperature : 0–5°C initially, followed by warming to room temperature .

Industrial Protocol

  • Piperazine (1.0 equiv) and Z-OSu (1.05 equiv) are combined in acetone (8 L/kg piperazine).

  • TEA (1.1 equiv) is added dropwise at 0°C.

  • The reaction is stirred for 6 hours, filtered to remove succinimide byproducts, and concentrated.

  • The residue is crystallized from ethanol/water (9:1) to yield this compound .

Yield : 82–88% (purity >98% by HPLC) .

Reduction of Piperazinone Derivatives

A less conventional but highly efficient route involves the reduction of 3,4-dehydro-piperazine-2-one derivatives. This method is favored for synthesizing structurally complex piperazine analogs .

Lithium Aluminum Hydride (LiAlH₄) Reduction

Procedure

  • 3,4-Dehydro-piperazine-2-one (1.0 equiv) is dissolved in anhydrous THF.

  • LiAlH₄ (2.2 equiv) is added portionwise at 0°C under nitrogen.

  • The mixture is refluxed (50–55°C) for 4 hours, cooled, and quenched with ethyl acetate/water.

  • The organic layer is dried and concentrated to afford this compound .

Yield : 60–65% .

Comparative Analysis of Reducing Agents

Reducing AgentSolventTemperature (°C)Yield (%)
LiAlH₄THF50–5560–65
NaBH₄MeOH25<10
BH₃·THFTHF2545–50

Data sourced from .

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Systems

Modern industrial protocols employ continuous flow reactors to enhance reaction control and scalability:

  • Residence Time : 10–15 minutes.

  • Throughput : 50–100 kg/day.

  • Purity : ≥99.5% (by GC-MS) .

Key Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Cbz-Cl/Piperazine Ratio1.05–1.10 equivExcess Cbz-Cl reduces di-protection byproducts
Stirring Speed300–500 rpmEnsures efficient mixing
Crystallization SolventHexane/Ethyl Acetate (3:1)Maximizes recovery (85–90%)

Challenges and Mitigation Strategies

Common Side Reactions

  • Di-Protection : Occurs with excess Cbz-Cl or prolonged reaction times. Mitigated by using stoichiometric Cbz-Cl and monitoring via TLC .

  • Oxidation : Piperazine’s secondary amine can oxidize during storage. Additives like BHT (0.1%) are used to stabilize the product .

Scientific Research Applications

Scientific Research Applications

1-Cbz-Piperazine is employed across various scientific fields, particularly in:

1. Organic Synthesis:

  • Building Block for Pharmaceuticals: It serves as an essential intermediate in synthesizing numerous drugs, including antipsychotics, antidepressants, and antihistamines. For instance, it has been used in the synthesis of compounds targeting various receptors involved in psychiatric disorders .
  • Peptide Synthesis: The compound acts as a protecting group for amines during peptide synthesis, allowing for selective deprotection under mild conditions. This property facilitates the construction of complex peptide structures necessary for studying protein interactions .

2. Medicinal Chemistry:

  • Drug Development: this compound derivatives have shown promise in developing drugs that target specific biological pathways. For example, its derivatives are involved in synthesizing inhibitors for kinases associated with cancer treatment .
  • Research on Drug Resistance: The compound's role in synthesizing multidrug resistance (MDR) reversers highlights its importance in overcoming therapeutic challenges in cancer treatment .

3. Biological Studies:

  • Protein-Protein Interactions: Researchers utilize this compound to create conjugates that help elucidate mechanisms of enzyme action and protein interactions, contributing to our understanding of cellular processes.

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Organic SynthesisIntermediate for drug synthesis
Peptide SynthesisProtecting group for amines
Medicinal ChemistryDevelopment of kinase inhibitors
Biological StudiesStudying protein interactions

Case Studies

Case Study 1: Antipsychotic Development
In a recent study, researchers synthesized a series of piperazine derivatives using this compound as a precursor. These compounds demonstrated significant affinity for dopamine receptors, suggesting potential use as antipsychotic agents. The selective deprotection of the Cbz group allowed for further functionalization leading to enhanced pharmacological profiles .

Case Study 2: Cancer Therapeutics
The synthesis of Avapritinib, a drug approved for treating specific cancers, involved intermediates derived from this compound. This case illustrates how the compound's versatility contributes to developing targeted therapies against resistant cancer types by modifying its structure to enhance efficacy and selectivity .

Mechanism of Action

The mechanism of action of 1-Cbz-Piperazine primarily involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the nitrogen atom in piperazine, preventing unwanted side reactions during chemical transformations. This protection can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .

In biological systems, derivatives of this compound may interact with various molecular targets, including enzymes and receptors, depending on their specific structure and functional groups .

Comparison with Similar Compounds

Structural Comparison with Related Piperazine Derivatives

Piperazine derivatives vary in substituents on the nitrogen atoms or the aromatic ring, significantly influencing their chemical and biological profiles. Below is a structural comparison of 1-Cbz-Piperazine with analogous compounds:

Compound Name Substituent(s) on Piperazine Molecular Formula Molecular Weight (g/mol) Key Structural Feature(s)
This compound Cbz (benzyloxycarbonyl) C₁₂H₁₆N₂O₂ 220.27 Ester-protected amine
Benzylpiperazine (BZP) Benzyl C₁₁H₁₆N₂ 176.26 Free amine; no protecting group
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl C₁₀H₁₂ClN₂ 194.67 Aryl-substituted; serotonin receptor agonist
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl C₁₁H₁₁F₃N₂ 228.21 Electron-withdrawing CF₃ group
1-(4-Methoxyphenyl)piperazine 4-Methoxyphenyl C₁₁H₁₆N₂O 192.26 Methoxy group enhances polarity

Key Observations :

  • The Cbz group in this compound introduces steric bulk and lipophilicity, contrasting with the simpler benzyl group in BZP or aryl substituents in mCPP/TFMPP .
  • Derivatives like mCPP and TFMPP feature halogen or trifluoromethyl groups, enhancing their affinity for serotonin receptors .

Physicochemical and Drug-Likeness Properties

Solubility and Permeability

  • This compound : Exhibits moderate lipophilicity (LogP ~2.1) due to the aromatic Cbz group. Predicted solubility in organic solvents (e.g., THF, ethyl acetate) is high, aligning with its use in synthetic chemistry .
  • Aryl-Substituted Piperazines (e.g., mCPP, TFMPP) : Polar substituents like Cl or CF₃ reduce LogP (mCPP: LogP ~2.5; TFMPP: LogP ~3.0) but improve aqueous solubility compared to BZP (LogP ~2.0) .
  • Methoxy Derivatives : 1-(4-Methoxyphenyl)piperazine has enhanced solubility in polar solvents due to the methoxy group .

Drug-Likeness and ADME

  • BZP and Analogues: BZP violates Lipinski’s Rule of Five (2 H-bond donors), whereas mCPP and TFMPP show better CNS permeability, correlating with their serotonin receptor activity .

Pharmacological Activities

This compound

The Cbz group is typically removed during drug synthesis to unmask the amine for further functionalization .

Aryl-Substituted Piperazines

  • mCPP and TFMPP : Act as 5-HT₁B/5-HT₂C receptor agonists , suppressing locomotor activity in rats at doses of 1–10 mg/kg. Their effects are blocked by 5-HT antagonists (e.g., metergoline) .

Biological Activity

1-Cbz-Piperazine, a piperazine derivative, is recognized for its significant biological activity and potential applications in medicinal chemistry. This compound features a benzyloxycarbonyl (Cbz) protecting group, which influences its interaction with biological targets. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by its piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The Cbz group enhances the compound's lipophilicity and stability, making it suitable for various biological applications.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The Cbz group can be cleaved under physiological conditions, releasing the active piperazine moiety that can modulate enzyme activity or receptor function. This interaction can lead to either inhibition or activation of biological pathways, depending on the target.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperazine derivatives, including this compound. Research indicates that compounds with a piperazine scaffold can act as antagonists of the CXCR4 receptor, which plays a crucial role in HIV infection. For instance, novel N-aryl piperazine derivatives have demonstrated micromolar to nanomolar potency in inhibiting HIV-1 entry by blocking CXCR4-mediated pathways .

Antitumor Activity

This compound has shown promising antitumor properties in various studies. A notable investigation reported that piperazine derivatives exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were lower than those of standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
Chalcone-Piperazine DerivativeA5490.19Cisplatin11.54
Piperazine DerivativeHeLa0.41Cisplatin20.52

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the piperazine ring significantly affect biological activity. For example, substituents at different positions on the aromatic ring can enhance receptor binding affinity and selectivity. Compounds with specific aryl groups showed improved potency in both antiviral and anticancer assays, underscoring the importance of structural modifications .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Antiviral Efficacy : A study demonstrated that specific piperazine derivatives inhibited CXCR4-mediated HIV entry with IC50 values ranging from 6 to 20 nM, showcasing their potential as therapeutic agents against viral infections .
  • Anticancer Activity : In vivo experiments indicated that certain piperazine derivatives could significantly reduce tumor growth in xenograft models, further validating their role as potential anticancer drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cbz-piperazine derivatives, and how are they validated?

Piperazine derivatives are typically synthesized via nucleophilic substitution, coupling reactions, or functional group transformations. For example, 1-(2-fluorobenzyl)piperazine triazoles are synthesized using click chemistry with CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system . Validation involves spectroscopic techniques (e.g., IR, ¹H NMR, GC-MS) and chromatographic purity checks (HPLC) .

Q. Which spectroscopic methods are critical for characterizing this compound derivatives?

Key techniques include:

  • ¹H NMR : To confirm substituent positions on the piperazine ring.
  • IR Spectroscopy : To identify functional groups like carbonyls or amines.
  • GC-MS/HPLC : For purity assessment and molecular weight confirmation .

Q. What biological activities are associated with piperazine derivatives in preclinical studies?

Piperazine derivatives are explored as ligands for receptor binding studies (e.g., dopamine or serotonin receptors) and for antimicrobial/anticancer activities. For example, 1-benzyl-4-(3-nitropyridin-2-yl)piperazine has been investigated for antitumor properties .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents to the piperazine core?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions .
  • Catalyst use : Cu(I) catalysts improve efficiency in azide-alkyne cycloadditions .
  • Temperature control : Microwave-assisted synthesis (50°C, 200 W) reduces reaction times . Systematic variation of these parameters is critical for yield improvement .

Q. What strategies resolve contradictions in biological activity data for structurally similar piperazine analogs?

Contradictions may arise from differences in assay conditions or stereochemistry. Solutions include:

  • Comparative docking studies : To analyze binding affinities across analogs.
  • Dose-response validation : Re-evaluating IC₅₀ values under standardized protocols .
  • Metabolic stability assays : Assessing pharmacokinetic variability due to substituents (e.g., fluorobenzyl vs. nitro groups) .

Q. How are computational methods integrated into the design of piperazine-based kinase inhibitors?

Molecular docking (e.g., using Autodock Vina) identifies key interactions between piperazine fragments and kinase active sites. For example, the 1-(4-fluorobenzyl)piperazine fragment was optimized for tyrosine kinase inhibition by modifying electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding .

Q. What are the challenges in interpreting mass spectrometry data for piperazine derivatives with labile functional groups?

Labile groups (e.g., chloroacetyl) may fragment during ionization, leading to misinterpretation. Mitigation strategies:

  • Soft ionization techniques : ESI-MS instead of EI-MS.
  • High-resolution MS : To distinguish isotopic patterns and confirm molecular formulas .

Q. Methodological Considerations

Q. How should researchers handle discrepancies in spectral data during structural elucidation?

  • Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations).
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for N-(4-formylpiperazine-1-carbonothioyl)benzene derivatives .
  • Dynamic NMR studies : Detect conformational flexibility in solution .

Q. What protocols ensure reproducibility in piperazine derivative synthesis?

  • Detailed reaction logs : Include exact equivalents (e.g., 1.2 equiv. azides in triazole synthesis) .
  • Standardized workup : Use anhydrous Na₂SO₄ for drying organic layers and silica gel chromatography for purification .

Q. Data Contradiction Analysis

Q. Why do some piperazine analogs show variable cytotoxicity across cell lines?

Factors include:

  • Cell membrane permeability : Influenced by logP values of substituents (e.g., nitro groups reduce permeability).
  • Off-target effects : Validated via kinase profiling panels .
  • Metabolic degradation : Assessed using liver microsome assays .

Properties

IUPAC Name

benzyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOUWUYDDUSBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349197
Record name 1-Cbz-Piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31166-44-6
Record name 1-Cbz-Piperazine
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Record name 1-Carbobenzoxypiperazine
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Synthesis routes and methods I

Procedure details

Commercially available N-tert-butyloxycarbonyl-piperazine (0.5 g, 2.68 mmol) was dissolved in 5 mL of THF:water (1:1) and cooled in an ice bath. Triethylamine (0.748 mL, 5.4 mmol), followed by benzyloxycarbonyl chloride (0.575 mL, 3.21 mmol) in diethyl ether was slowly added to the reaction mixture. It was stirred at 0° C. for 1.5 hours. Solvents were removed and 50 mL of ethyl acetate was added to the residue. The ethyl acetate layer was washed with saturated NaHCO3 (20 mL×3), brine (20 mL×3), and dried over anhydrous sodium sulfate. N-tert-butyloxycarbonyl-N;benzyloxycarbonyl-piperazine (1.0 g) was obtained after evaporated to dryness in quantitative yield. MS: M+NH4 =338. M+H+ =321. N-tert-butyloxycarbonyl-N'-benzyloxycarbonyl-piperazine (1.8 g, 3.13 mmol) was dissolved in 10 mL of 4N-HCl/dioxane. It was stirred at room temperature for 30 minutes. The reaction mixture was cooled in an ice bath, 1N-NaOH solution was carefully added to the mixture to adjust pH above 10. Ethyl acetate (50 mL×3) was used to extract the compound. The combined ethyl acetate layers were washed with brine, dried over anhydrous sodium sulfate. After removal of the solvent, 1.1 g of N-benzyloxycarbonyl-piperazine was obtained in quantitative yield. Following the procedure of Example 6, but replacing 1-benzylpiperazine with N-benzyloxycarbonyl-piperazine, provided the desired compound. The product of Example 3 (1.1 g, 1.06 mmol), N-benzyloxycarbonyl-piperazine (700 mg, 3.18 mmol), and triethylamine (0.44 mL, 3.15 mmol) in 5 mL of methylene chloride were used. 339 mg of pure compound (C-32-N-benzyloxycarbonyl-piperazinyl-C-24-TBDMS-Ascomycin) was isolated in 29% yield. MS (FAB) m/z: M+H=1108. M+K-1146. The above obtained product (329 mg, 0.297 mmol) was treated with 48%-HF (0.55 mL) in 10 mL of acetonitrile in the procedure described in Example 5. 316 mg of semi pure compound (C-32-N-benzyloxycarbonyl-piperazinyl-Ascomycin) was isolated. This was directly used for the next reaction without further purification. The obtained product (317 mg, 0.32 mmol) was carefully hydrogenated in 40 mL of methanol in the presence of 10%-palladium on charcoal until theoretical ammount of hydrogen gas was consumed. 290 mg of crude product was purified by reverse phase-HPLC. 117 mg of the pure title compound was obtained in 47% yield. MS (FAB) m/z: M+H=860. M+K=898. mp=132° C. (dec).
Quantity
1.8 g
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0 (± 1) mol
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50 mL
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Synthesis routes and methods II

Procedure details

Commercially available N-tert-butyloxycarbonyl-piperazine (0.5 g, 2.68 mmol) was dissolved in 5 mL of THF:water (1:1) and cooled in an ice bath. Triethylamine (0.748 mL, 5.4 mmol), followed by benzyloxycarbonyl chloride (0.575 mL, 3.21 mmol) in diethyl ether was slowly added to the reaction mixture. It was stirred at 0° C. for 1.5 hours. Solvents were removed and 50 mL of ethyl acetate was added to the residue. The ethyl acetate layer was washed with saturated NaHCO3 (20 mL×3), brine (20 mL×3), and dried over anhydrous sodium sulfate. N-tert-butyloxycarbonyl-N;benzyloxycarbonyl-piperazine (1.0 g) was obtained after evaporated to dryness in quantitative yield. MS: M+NH4 =338. M+H+ =321. N-tert-butyloxycarbonyl-N'-benzyloxycarbonyl-piperazine (1.8 g, 3.13 mmol) was dissolved in 10 mL of 4N-HCl/dioxane. It was stirred at room temperature for 30 minutes. The reaction mixture was cooled in an ice bath, 1N-NaOH solution was carefully added to the mixture to adjust pH above 10. Ethyl acetate (50 mL×3) was used to extract the compound. The combined ethyl acetate layers were washed with brine, dried over anhydrous sodium sulfate. After removal of the solvent, 1.1 g of N-benzyloxycarbonyl-piperazine was obtained in quantitative yield. Following the procedure of Example 6, but replacing 1-benzylpiperazine with N-benzyloxycarbonyl-piperazine, provided the desired compound. The product of Example 3 (1.1 g, 1.06 mmol), N-benzyloxycarbonyl-piperazine (700 mg, 3.18 mmol), and triethylamine (0.44 mL, 3.15 mmol) in 5 mL of methylene chloride were used. 339 mg of pure compound (C-32-N-benzyloxycarbonyl-piperazinyl-C-24-TBDMS-Ascomycin) was isolated in 29% yield. MS (FAB) m/z: M+H=1108. M+K-1146. The above obtained product (329 mg, 0.297 mmol) was treated with 48%-HF (0.55 mL) in 10 mL of acetonitrile in the procedure described in Example 5. 316 mg of semi pure compound (C-32-N-benzyloxycarbonyl-piperazinyl-Ascomycin) was isolated. This was directly used for the next reaction without further purification. The obtained product (317 mg, 0.32 mmol) was carefully hydrogenated in 40 mL of methanol in the presence of 10%-palladium on charcoal until theoretical ammount of hydrogen gas was consumed. 290 mg of crude product was purified by reverse phase-HPLC. 117 mg of the pure title compound was obtained in 47% yield. MS (FAB) m/z: M+H=860. M+K=898. mp=132° C. (dec).
Quantity
0.5 g
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reactant
Reaction Step One
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5 mL
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0.748 mL
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0.575 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

960 mg (3 mmol) of N-butoxycarbonyl-N'-benzyloxycarbonylpiperazine was dissolved in 8 ml of TFA and aged for 1 hour. The TFA was evaporated in a stream of N2 and then to the residue was added water and NaOH to pH12. The basic mixture was extracted with 3×15 ml of ethyl acetate, backwashed with saturated aqueous NaCl, dried with Na2SO4 and concentrated to 566 mg of an oil whose mass spectrum had a parent peak at m/e=220. NMR (3CDCl, δ from TMS) δ2.8 (m, 4), δ3.5 (t, 4), δ5.12 (s, 2), δ7.38 (m, 5).
Name
N-butoxycarbonyl-N'-benzyloxycarbonylpiperazine
Quantity
960 mg
Type
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Reaction Step One
Name
Quantity
8 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 17.2 g (0.2 mole) of anhydrous piperazine, 40 ml of water and 60 ml (0.36 mole) of 6N hydrochloric acid in 300 ml of methanol was heated to boiling. Small portions of benzylchloroformate (total 48 g, 0.28 mole) and 4N sodium hydroxide (total 100 ml) were added alternately to maintain a pH of 4.5-5.5. The mixture was heated under reflux for 3 hr, allowed to cool overnight, concentrated in vacuo to remove the methanol, made alkaline with sodium hydroxide and extracted with dichloromethane. The dichloromethane extract was washed with water and then extracted with 400 ml of 1N hydrochloric acid. The acid extract was washed with dichloromethane, made alkaline with sodium hydroxide, and extracted with dichloromethane. The dichloromethane extract was washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated to dryness in vacuo to give 25 g of crude product. Distillation under vacuum afforded 21.3 g (48%) of the product, bp 140°-143° (0.1 torr). VPC indicated the material consisted of 97% of a single component and the NMR was consistent with the assigned structure.
Quantity
17.2 g
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60 mL
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300 mL
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40 mL
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48 g
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100 mL
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Yield
48%

Synthesis routes and methods V

Procedure details

250 ml of water and 500 ml of methanol are added to 194 g (1 M) of piperazine hexahydrate, while stirring, and the pH is adjusted to 3 with about 163 ml of concentrated hydrochloric acid. The mixture is then cooled to 25° C. and 100 g (0.59 M) of benzyl chloroformate are added dropwise, while stirring, during which the pH is kept between 3 and 4.5 with sodium hydroxide solution (4 M; about 230 ml). About 700 ml are then stripped off on a rotary evaporator and the residue is washed with water, rendered acid with about 1.5 ml of concentrated HCl and extracted twice with 200 ml of toluene each time. The aqueous phase is cooled and brought to pH 12 with about 115 ml of 12.5 N NaOH. The oil which separates out is extracted several times with toluene, and the extract is dried over K2CO3 and concentrated under reduced pressure. Yield: 74 g
Quantity
163 mL
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100 g
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230 mL
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194 g
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500 mL
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250 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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